2-[2-(4-Nitrophenoxy)ethoxy]ethanamine
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Overview
Description
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is an organic compound with the molecular formula C10H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone through ethoxy linkages. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted ethanamines and phenoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The ethoxy linkages provide flexibility to the molecule, allowing it to interact with different targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Nitrophenoxy)ethoxy]ethanol
- 2-[2-(4-Nitrophenoxy)ethoxy]ethylamine
- 2-[2-(4-Nitrophenoxy)ethoxy]ethanamide
Uniqueness
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[2-(4-nitrophenoxy)ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-3-1-9(2-4-10)12(13)14/h1-4H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSRXKSDXRECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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